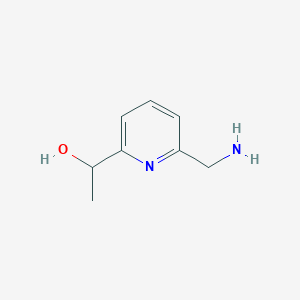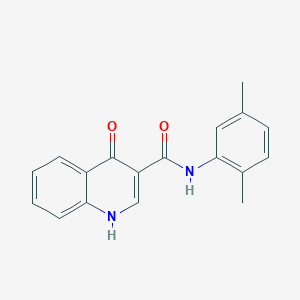![molecular formula C8H10ClN3O3S B13940577 N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide CAS No. 14399-49-6](/img/structure/B13940577.png)
N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide is a chemical compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of both sulfonamide and acetamide functional groups in this compound contributes to its diverse applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide typically involves the reaction of 3-chloro-4-nitroaniline with hydrazine hydrate, followed by the introduction of an acetamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Step 1: Reduction of 3-chloro-4-nitroaniline to 3-chloro-4-aminophenylamine using hydrazine hydrate.
Step 2: Sulfonation of 3-chloro-4-aminophenylamine with sulfuric acid to form 3-chloro-4-(hydrazinesulfonyl)aniline.
Step 3: Acetylation of 3-chloro-4-(hydrazinesulfonyl)aniline with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Hydrazine hydrate or sodium borohydride can be used as reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of purine nucleotides and thymidine, ultimately affecting DNA replication and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Chloro-4-hydroxyphenyl)acetamide: Similar structure but with a hydroxyl group instead of a hydrazinesulfonyl group.
N-(3-Chloro-4-nitrophenyl)acetamide: Contains a nitro group instead of a hydrazinesulfonyl group.
N-(3-Chloro-4-methoxyphenyl)acetamide: Features a methoxy group instead of a hydrazinesulfonyl group.
Uniqueness
N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide is unique due to the presence of both the hydrazinesulfonyl and acetamide functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
14399-49-6 |
|---|---|
Formule moléculaire |
C8H10ClN3O3S |
Poids moléculaire |
263.70 g/mol |
Nom IUPAC |
N-[3-chloro-4-(hydrazinesulfonyl)phenyl]acetamide |
InChI |
InChI=1S/C8H10ClN3O3S/c1-5(13)11-6-2-3-8(7(9)4-6)16(14,15)12-10/h2-4,12H,10H2,1H3,(H,11,13) |
Clé InChI |
ZCMNLVKEUZQPCU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


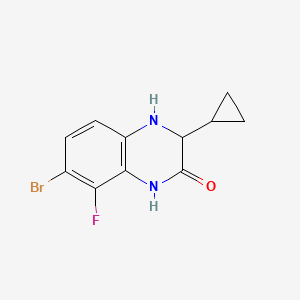
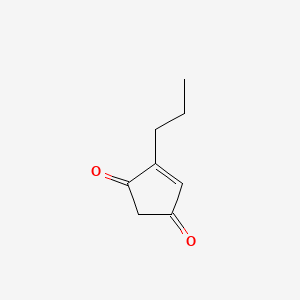
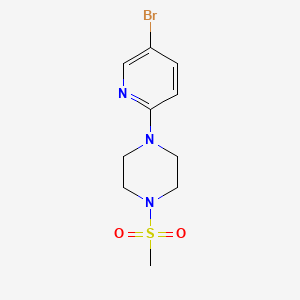
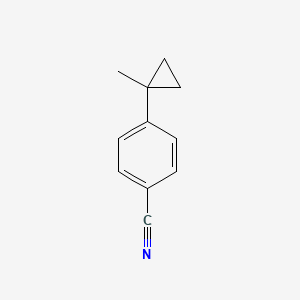
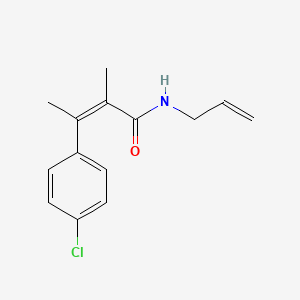
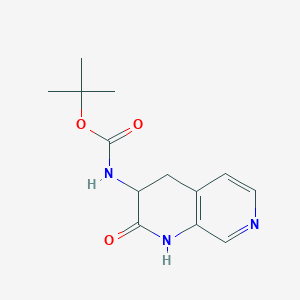

![Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13940528.png)


![3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester](/img/structure/B13940548.png)

